

3,4-Hexanediol chiral centers stereoisomers

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Compound Focus: 3,4-Hexanediol

CAS No.: 922-17-8

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Chemical Profile of 3,4-Hexanediol

The following table summarizes the core quantitative data for **3,4-hexanediol**, with a specific focus on the *meso* stereoisomer.

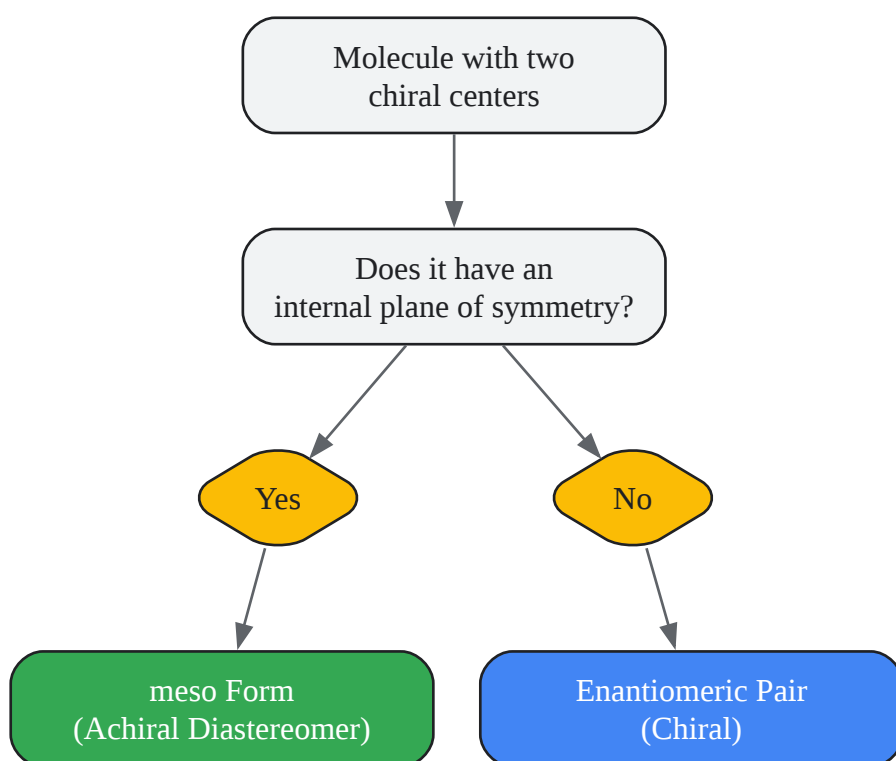
Property	Value / Description	Reference / Source
Chemical Name	<i>meso</i> -3,4-Hexanediol	[1]
IUPAC Name	Hexane-3,4-diol	[2]
Molecular Formula	C ₆ H ₁₄ O ₂	[2] [1]
Molecular Weight	118.1742 g/mol	[1]
CAS Registry Number	22520-39-4	[1]
Melting Point (T _{fus})	361.25 K (88.1 °C)	[1]
InChI Key	POFSNPPXJUQANW-UHFFFAOYSA-N	[1]

Stereochemistry and Isomerism

3,4-Hexanediol possesses two stereocenters at the 3- and 4-carbon positions. The existence of these two chiral centers gives rise to three stereoisomers: a pair of enantiomers and one *meso* form.

- **(2R,3R)- and (2S,3S)-2,3-Hexanediol**: This is a pair of enantiomers. Although this specific pair is mentioned in the context of a different diol (2,3-hexanediol), it illustrates the typical stereoisomerism for a molecule with two chiral centers [3].
- ***meso*-3,4-Hexanediol**: This is the achiral diastereomer. Despite having stereocenters, it possesses an internal plane of symmetry that makes it superimposable on its mirror image. It is a well-characterized specific compound [1].

The diagram below illustrates the logical relationship between the chiral centers and the resulting stereoisomers.



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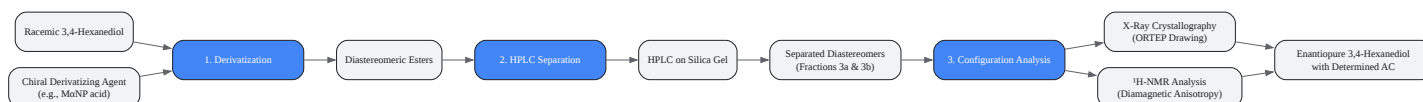
Figure 1: Decision logic for determining the stereoisomers of a molecule with two chiral centers, such as 3,4-hexanediol.

Analytical Protocol: Separation and Absolute Configuration

A highly effective analytical strategy involves converting a chiral analyte into diastereomers for separation and subsequent configurational analysis. The workflow below, adapted from methods used for similar aliphatic alcohols, can be applied to **3,4-hexanediol** [4].

Workflow Overview

The core process involves derivatization, separation, and configuration analysis as outlined below.



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Figure 2: An experimental workflow for obtaining enantiopure diols and determining their absolute configuration (AC).

Detailed Experimental Methodologies

1. Derivatization with a Chiral Molecular Tool

- **Objective:** Convert the enantiomers of **3,4-hexanediol** into a pair of diastereomeric esters for separation.
- **Recommended Agent:** **(S)-(+)-MaNP acid (2-Methoxy-2-(1-naphthyl)propionic acid)**. This agent is particularly effective for separating diastereomers of aliphatic compounds [4].
- **Protocol:**
 - React racemic **3,4-hexanediol** with (S)-(+)-MaNP acid under standard esterification conditions (e.g., via acyl chloride).
 - The reaction yields a mixture of two diastereomeric (S)-MaNP esters.

2. HPLC Separation of Diastereomers

- **Stationary Phase: Normal-phase silica gel.** This is highly effective for resolving M α NP diastereomers [4].
- **Typical Performance:** For a similar aliphatic compound (M α NP ester of 4-octanol), a separation factor (α) of **1.25** and a resolution factor (R_s) of **1.03** were achieved with a 40 mg sample load [4]. This indicates a clear and practical separation.

3. Determination of Absolute Configuration Two powerful methods can be used, both relying on the known configuration of the M α NP acid moiety as an internal reference [4].

- **X-Ray Crystallography (Definitive Method)**
 - Grow single crystals of the separated M α NP esters.
 - Obtain an Oak Ridge Thermal Ellipsoid Plot (ORTEP) from X-ray diffraction data.
 - Directly read the absolute configuration of the diol moiety from the ORTEP drawing.
- **$^1\text{H-NMR}$ Diamagnetic Anisotropy (Relative Method)**
 - The naphthyl group of M α NP acid creates a magnetic anisotropy zone.
 - Record $^1\text{H-NMR}$ spectra of the separated diastereomeric esters.
 - Calculate the chemical shift differences ($\Delta\delta$) for protons near the chiral center.
 - Apply a sector rule to deduce the spatial orientation of alkyl chains and assign the configuration.

Key Takeaways for Research Applications

- **Power of Derivatization:** Covalently bonding the target molecule to a robust chiral agent like M α NP acid enables highly effective separation using standard HPLC silica gel columns, which is more accessible and scalable than specialized chiral HPLC [4].
- **Synergy of Techniques:** The combination of HPLC, $^1\text{H-NMR}$, and X-ray crystallography provides a comprehensive and cross-validated strategy for both preparing enantiopure compounds and unambiguously determining their absolute configuration [4].

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